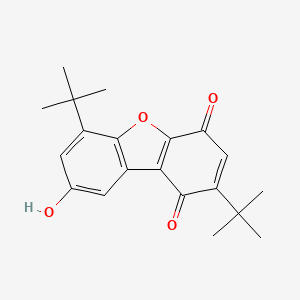
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two tert-butyl groups and a hydroxy group attached to the dibenzofurandione core. Its molecular formula is C21H24O4, and it has a molecular weight of 340.41 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,6-di-tert-butylphenol as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired dibenzofurandione structure. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones or other reduced forms.
Scientific Research Applications
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- involves its interaction with molecular targets and pathways within biological systems. The hydroxy group and the dibenzofurandione core play crucial roles in its activity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,1-dimethylethyl)-8-methoxy-1,4-Dibenzofurandione: A similar compound with a methoxy group instead of a hydroxy group.
2,6-bis(1,1-dimethylethyl)-1,4-Dibenzofurandione: Lacks the hydroxy group, leading to different chemical properties.
Uniqueness
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
111305-16-9 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-8-hydroxydibenzofuran-1,4-dione |
InChI |
InChI=1S/C20H22O4/c1-19(2,3)12-9-14(22)18-15(16(12)23)11-7-10(21)8-13(17(11)24-18)20(4,5)6/h7-9,21H,1-6H3 |
InChI Key |
NFJLXKAFJUPGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=O)C(=CC3=O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















